molecular formula C38H42N2O8S2 B15250214 Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl- CAS No. 65122-39-6

Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-

Cat. No.: B15250214
CAS No.: 65122-39-6
M. Wt: 718.9 g/mol
InChI Key: JPIJFOIMQDDHFY-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-] is a sulfonated aromatic compound featuring:

  • A central anthraquinone diimino bridge (9,10-dihydro-9,10-dioxo-1,4-anthracenediyl), which imparts rigidity and redox activity.
  • Triethyl-substituted benzenesulfonic acid moieties, enhancing steric bulk and solubility in organic solvents .
  • Acidity comparable to sulfuric acid (pKa ~ -2), enabling catalytic applications in alkylation and esterification reactions .

Properties

CAS No.

65122-39-6

Molecular Formula

C38H42N2O8S2

Molecular Weight

718.9 g/mol

IUPAC Name

3-[[9,10-dioxo-4-(2,4,6-triethyl-3-sulfoanilino)anthracen-1-yl]amino]-2,4,6-triethylbenzenesulfonic acid

InChI

InChI=1S/C38H42N2O8S2/c1-7-21-19-23(9-3)37(49(43,44)45)25(11-5)33(21)39-29-17-18-30(32-31(29)35(41)27-15-13-14-16-28(27)36(32)42)40-34-22(8-2)20-24(10-4)38(26(34)12-6)50(46,47)48/h13-20,39-40H,7-12H2,1-6H3,(H,43,44,45)(H,46,47,48)

InChI Key

JPIJFOIMQDDHFY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4CC)CC)S(=O)(=O)O)CC)C(=O)C5=CC=CC=C5C3=O)CC)S(=O)(=O)O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl- typically involves multi-step organic reactions. The process begins with the preparation of the anthracenediyl core, followed by the introduction of diimino linkages and the attachment of benzenesulfonic acid groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

Benzenesulfonic acid, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl- has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying molecular interactions.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3,3’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : ~44°C (similar to simpler benzenesulfonic acid derivatives) .
  • Solubility: Limited aqueous solubility due to hydrophobic triethyl groups but soluble in polar aprotic solvents (e.g., DCM) .

Comparison with Structural Analogs

Table 1: Structural and Functional Comparisons

Compound (CAS No.) Substituents Molecular Weight Key Properties Applications References
Target Compound 2,4,6-Triethyl ~610 g/mol* High acidity, hydrophobic, recyclable catalyst Alkylation, dye intermediates
2,2'-[(9,10-Dioxoanthracene)diimino]bis(5-butylbenzenesulfonic acid) (3773-10-2) 5-Butyl, 2-sulfonic acid 680 g/mol Higher hydrophobicity, lower melting point (~35°C) Detergents, surfactants
Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-anthracenediyl)diimino]bis[5-methyl-] (10449-13-5) 5-Methyl, 4,8-dihydroxy 610 g/mol Enhanced solubility in water, fluorescence modulation (Ff up to 80%) Fluorescent probes, pharmaceuticals
N-Cyclohexyl-2,4,6-trimethylbenzenesulfonamide derivatives (23552-74-1) Sulfonamide, cyclohexyl, trimethyl ~850 g/mol Reduced acidity, improved thermal stability Pharmaceutical intermediates
Sodium salts of bromo-ethyl derivatives (72152-60-4) Bromo, ethyl, sodium counterion ~750 g/mol Water-soluble, stable in alkaline conditions Textile dyes, aqueous-phase catalysis

*Estimated based on structural analogs.

Catalytic Performance

  • Target Compound : Achieves 73% conversion in thiophene alkylation at 85°C, outperforming ionic liquids (ILs) in cost-effectiveness .
  • Butyl Derivative (3773-10-2) : Lower catalytic activity due to steric hindrance from bulkier substituents .
  • Sodium Salts (72152-60-4): Limited utility in non-aqueous reactions but effective in detergent formulations .

Fluorescence and Solubility

  • Hydroxyl-Methyl Derivative (10449-13-5) : Exhibits 80% fluorescence quantum yield (Ff) when protonated, ideal for optical applications .
  • Target Compound : Lower fluorescence due to electron-withdrawing sulfonic acid groups but retains solubility in organic media .

Industrial Viability

  • Recyclability : Target compound solidifies upon cooling, enabling easy separation and reuse .
  • Toxicity : Sodium salts (e.g., 72152-60-4) are regulated under EPA guidelines for significant new uses, indicating environmental concerns .

Key Research Findings

Steric Effects : Triethyl groups in the target compound improve catalyst longevity by reducing deactivation via coking .

Acidity vs. Reactivity : Despite similar pKa to sulfuric acid, benzenesulfonic acid derivatives show milder corrosion, favoring sustainable processes .

Market Trends : Benzenesulfonic acid derivatives are projected to grow at 4.6% CAGR, driven by demand in dyes and detergents .

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